An In-depth Technical Guide to 6-Ethynylbenzo[d]thiazole-2-thiol: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 6-Ethynylbenzo[d]thiazole-2-thiol: Synthesis, Characterization, and Potential Applications
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This guide focuses on a specific, lesser-explored derivative, 6-Ethynylbenzo[d]thiazole-2-thiol, a molecule poised for significant interest in drug discovery. The introduction of an ethynyl group at the 6-position offers a unique chemical handle for further functionalization via click chemistry and may modulate the biological activity of the parent molecule. This document provides a comprehensive overview of its chemical structure, proposed synthetic routes, and potential therapeutic applications, drawing upon the extensive literature of related benzothiazole-2-thiol derivatives.
Introduction to the Benzothiazole-2-thiol Scaffold
Benzothiazoles are bicyclic heterocyclic compounds resulting from the fusion of a benzene and a thiazole ring.[1] The 2-thiol substituted derivatives, in particular, have garnered substantial attention due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The sulfur and nitrogen atoms within the heterocyclic ring play a crucial role in the molecule's ability to interact with various biological targets.[1] Modifications at the C-2 and C-6 positions of the benzothiazole ring have been shown to significantly influence the compound's pharmacological profile.[6]
The introduction of an ethynyl group is a strategic choice in medicinal chemistry. This functional group can participate in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allowing for the straightforward linkage of the benzothiazole scaffold to other molecules of interest, such as targeting ligands, imaging agents, or pharmacophores. Furthermore, the electronic properties of the ethynyl group can alter the overall physicochemical properties of the molecule, potentially enhancing its biological activity or pharmacokinetic profile.
Chemical Structure and Properties of 6-Ethynylbenzo[d]thiazole-2-thiol
Chemical Structure:
The core structure consists of a benzothiazole ring system with a thiol group at the 2-position and an ethynyl group at the 6-position. The molecule can exist in tautomeric forms, as a thiol and a thione.
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Systematic Name: 6-ethynyl-1,3-benzothiazole-2-thiol
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Molecular Formula: C₉H₅NS₂
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Canonical SMILES: C#CC1=CC2=C(C=C1)SC(=S)N2
Below is a diagram illustrating the chemical structure of 6-Ethynylbenzo[d]thiazole-2-thiol.
Caption: Chemical structure of 6-Ethynylbenzo[d]thiazole-2-thiol.
Predicted Physicochemical Properties:
A summary of predicted physicochemical properties is presented in the table below. These values are estimated using computational models and provide a baseline for experimental design.
| Property | Predicted Value |
| Molecular Weight | 191.29 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Proposed Synthesis Protocol
A plausible synthetic route to 6-Ethynylbenzo[d]thiazole-2-thiol can be designed based on established methodologies for the synthesis of other 6-substituted benzothiazole derivatives. A potential multi-step synthesis is outlined below.
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for 6-Ethynylbenzo[d]thiazole-2-thiol.
Step-by-Step Methodology:
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Reduction of 4-Bromo-2-nitroaniline: The commercially available starting material, 4-bromo-2-nitroaniline, can be reduced to 4-bromo-2-aminothiophenol. This can be achieved using a reducing agent such as sodium hydrosulfide or through catalytic hydrogenation.
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Cyclization to form 6-Bromobenzo[d]thiazole-2-thiol: The resulting 4-bromo-2-aminothiophenol can be cyclized to form the benzothiazole ring. A common method involves reaction with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide.[7]
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Sonogashira Coupling: The crucial ethynyl group can be introduced via a Sonogashira coupling reaction. 6-Bromobenzo[d]thiazole-2-thiol would be reacted with a protected alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
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Deprotection: The final step involves the removal of the silyl protecting group from the alkyne. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol.
Potential Biological Activities and Therapeutic Applications
The benzothiazole-2-thiol scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Based on the known activities of its derivatives, 6-Ethynylbenzo[d]thiazole-2-thiol is predicted to exhibit a range of valuable biological properties.
Anticancer Activity: Numerous 2,6-disubstituted benzothiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[1][7][8] The mechanism of action often involves the induction of apoptosis. The ethynyl group could be used to attach the molecule to tumor-targeting moieties, potentially leading to more selective and potent anticancer agents.
Antimicrobial and Antifungal Activity: Benzothiazole derivatives are known to possess significant antimicrobial and antifungal properties.[2] The presence of the thiol group is often important for this activity. The ethynyl-substituted derivative could be investigated for its efficacy against various pathogenic bacteria and fungi.
Enzyme Inhibition: The benzothiazole ring system has been identified as a core structure in inhibitors of various enzymes. The specific substitution pattern on 6-Ethynylbenzo[d]thiazole-2-thiol may confer inhibitory activity against kinases, proteases, or other enzymes implicated in disease.
Experimental Protocols for Characterization and Evaluation
Structural Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure of the synthesized compound and its intermediates. The characteristic signals for the aromatic protons, the ethynyl proton, and the carbons of the benzothiazole and ethynyl groups would be diagnostic.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the final product.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C≡C and C-H stretching of the ethynyl group, as well as the C=S and N-H vibrations of the thiazole-2-thione tautomer.
In Vitro Biological Evaluation:
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Anticancer Screening: The compound's cytotoxic effects can be evaluated against a panel of human cancer cell lines using the MTT assay. This assay measures the metabolic activity of cells and provides an IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[7]
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Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) against various bacterial and fungal strains can be determined using broth microdilution or agar diffusion methods.
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Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, in vitro enzymatic assays can be conducted to determine the compound's inhibitory potency (e.g., IC₅₀ or Kᵢ values).
Conclusion and Future Directions
6-Ethynylbenzo[d]thiazole-2-thiol represents a promising, yet underexplored, molecule with significant potential in drug discovery and development. Its synthesis, while requiring a multi-step approach, is feasible using established chemical transformations. The presence of the versatile ethynyl group opens up a myriad of possibilities for creating more complex and targeted therapeutic agents through click chemistry.
Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequently, a comprehensive evaluation of its biological activities is warranted to uncover its full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the expanding field of benzothiazole-based medicinal chemistry.
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